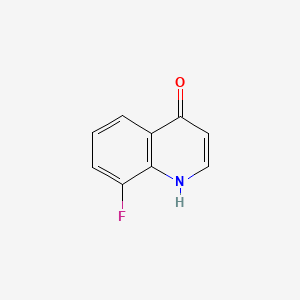

8-Fluoro-4-hydroxyquinoline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

8-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTELWJVKZKSAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978907 | |

| Record name | 8-Fluoroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63010-71-9 | |

| Record name | 8-Fluoroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-fluoroquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoro-4-hydroxyquinoline

Abstract

8-Fluoro-4-hydroxyquinoline is a heterocyclic building block of significant interest to the scientific community, particularly for professionals in drug discovery and materials science. Its structural framework, a quinoline core functionalized with both a fluorine atom and a hydroxyl group, imparts a unique combination of physicochemical properties that are critical for its biological activity and application potential. This guide provides a comprehensive technical overview of these core properties, outlines detailed, field-proven methodologies for their characterization, and discusses the causal relationships between these parameters and their implications for research and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, practical understanding of this valuable compound.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, from antimalarials like quinine to modern fluoroquinolone antibiotics.[1][2] The introduction of a fluorine atom at the 8-position and a hydroxyl group at the 4-position of the quinoline ring system creates this compound, a molecule with modulated electronic properties, lipophilicity, and metabolic stability. These modifications are not trivial; they are deliberate design choices aimed at fine-tuning the molecule's interaction with biological targets and its overall pharmacokinetic profile.[3][4] Understanding the fundamental physicochemical properties is, therefore, the foundational step in rationally designing new drugs or materials based on this scaffold.[5][6] This guide will dissect these properties, providing both the quantitative data and the experimental context needed for its effective application.

Core Physicochemical Profile

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. For this compound, these properties provide the initial roadmap for its potential applications.

Identity and Structure

-

IUPAC Name: 8-fluoroquinolin-4-ol

-

Synonyms: 8-Fluoro-4-quinolinol

-

CAS Number: 63010-71-9[7]

-

Chemical Formula: C₉H₆FNO[7]

-

Molecular Weight: 163.15 g/mol [7]

-

Structure: (A proper image would be embedded here in a real document)

The structure reveals a bicyclic aromatic system where a pyridine ring is fused to a benzene ring. The hydroxyl group at position 4 allows the molecule to exist in tautomeric equilibrium with its keto form, 8-fluoroquinolin-4(1H)-one. The fluorine at position 8 significantly influences the electron distribution of the aromatic system and can affect metabolic stability and binding interactions.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters for this compound. It is critical to recognize that properties like solubility, pKa, and logP are environmentally dependent (e.g., on pH, temperature, and solvent), and the methodologies for their determination are detailed in Section 3.

| Property | Value | Significance in Drug Development | Source(s) |

| Melting Point (°C) | 278 - 282 | Indicates purity and thermal stability; important for formulation and storage. | |

| Appearance | Beige to pale brown powder/crystal | Basic quality control parameter. | [2] |

| Aqueous Solubility | Data not readily available; expected to be low. | Directly impacts bioavailability and formulation options. Low solubility is a major challenge in drug development. | N/A |

| pKa (Acid Dissociation Constant) | Predicted to be ~8-10 (for the hydroxyl group) | Governs the ionization state at physiological pH (7.4), which critically affects solubility, permeability, and target binding.[8][9] | [10] (related compound) |

| logP (Octanol-Water Partition Coefficient) | Predicted to be ~1.5-2.5 | Measures lipophilicity, a key predictor of membrane permeability, protein binding, and metabolic clearance.[11][12] | [13] (related compounds) |

Experimental Characterization Protocols

Scientific integrity demands that all described properties are verifiable through robust experimental protocols. The following sections provide detailed, step-by-step methodologies for the characterization of this compound, grounded in established laboratory practice.

Determination of pKa by Potentiometric Titration

Expertise & Causality: The pKa dictates the charge of a molecule at a given pH. For an ionizable compound like this compound, this is arguably one of its most important properties. Potentiometric titration is the gold-standard method because it provides a direct, high-precision measurement of the pH at which 50% of the compound is ionized.[8][14] This value is crucial because the ionized form is typically more water-soluble, while the neutral form is more membrane-permeable.

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter using standard aqueous buffers of pH 4.0, 7.0, and 10.0.[15]

-

Reagent Preparation: Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions. Prepare a background electrolyte solution of 0.15 M KCl to maintain constant ionic strength.[9]

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the 0.15 M KCl solution to a final concentration of approximately 1 mM. A co-solvent like methanol may be sparingly used if solubility is low, but results must be extrapolated back to 0% co-solvent.[8]

-

Inert Atmosphere: Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration of basic compounds.[9][15]

-

Titration: Immerse the calibrated pH electrode and a magnetic stirrer into the solution. Begin adding the appropriate titrant (0.1 M HCl for a basic pKa, 0.1 M NaOH for an acidic pKa) in small, precise increments (e.g., 0.05 mL).

-

Data Acquisition: After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[15]

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point. For higher accuracy, calculate the first derivative of the titration curve; the peak of the derivative plot corresponds to the equivalence point.[14]

Determination of logP by Shake-Flask Method

Expertise & Causality: Lipophilicity, quantified as logP, is a measure of a drug's preference for a lipid-like environment (n-octanol) versus an aqueous one (water). It is a cornerstone of Lipinski's "Rule of Five" for predicting drug-likeness.[11][12] The shake-flask method, while labor-intensive, remains the most reliable ("gold standard") method for its direct measurement.[11] This parameter is critical as it governs a drug's ability to cross cell membranes, but excessive lipophilicity can lead to poor solubility, high protein binding, and off-target toxicity.[4][16]

Caption: Workflow for logP determination via the shake-flask method.

Step-by-Step Methodology:

-

Phase Preparation: Prepare a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4). Vigorously mix equal volumes of n-octanol and the buffer for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[11][17]

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Partitioning: In a clean vial, add a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 2 mL of each). Add a small aliquot of the compound's stock solution to the vial, ensuring the final concentration is within the linear range of the analytical method and does not exceed the compound's solubility in either phase.[12]

-

Equilibration: Seal the vial and shake it at a constant temperature for a sufficient time (e.g., 24 hours) to allow the compound to reach partitioning equilibrium.[18]

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[17][18]

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value:

-

P = [Concentration]octanol / [Concentration]aqueous

-

logP = log10(P)

-

Spectroscopic and Structural Characterization

Expertise & Causality: UV-Vis spectroscopy is a fundamental technique for confirming the presence of the quinoline chromophore. The conjugated aromatic system of this compound is expected to exhibit characteristic absorption bands. The position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent environment (solvatochromism) and pH, providing insights into the electronic structure of the molecule.[19][20]

Protocol Outline:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mM).

-

Perform serial dilutions to prepare working solutions (e.g., 1-20 µM).

-

Record the UV-Vis spectrum from approximately 200 to 400 nm against a solvent blank.

-

Identify the wavelength(s) of maximum absorbance (λ_max). For quinoline derivatives, expect strong π-π* transitions typically below 350 nm.[19][21]

-

To assess pH effects, repeat the measurement in buffered solutions of varying pH.

Expertise & Causality: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation. For this compound, NMR confirms the connectivity of atoms and the substitution pattern. The chemical shifts of aromatic protons and carbons provide information about the electron density within the rings, while coupling constants (J-values), particularly those involving the fluorine atom (¹⁹F-¹H and ¹⁹F-¹³C couplings), are definitive structural markers.[1][22][23]

Protocol Outline:

-

Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like the -OH group.

-

Acquire a ¹H NMR spectrum. Expected signals would include distinct aromatic protons, with multiplicities influenced by H-H and H-F coupling.

-

Acquire a ¹³C NMR spectrum. Expect signals for all nine carbon atoms, with the carbons near the fluorine and nitrogen atoms showing characteristic shifts and C-F coupling.[23]

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively assign all proton and carbon signals.

Expertise & Causality: Single-crystal X-ray crystallography provides the ultimate, unambiguous proof of molecular structure in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding).[24] This is the most authoritative method for structural confirmation. The primary challenge is often not the analysis itself, but growing a single, diffraction-quality crystal.[25][26]

Protocol Outline:

-

Crystal Growth: Grow a single crystal of this compound, typically 0.1-0.3 mm in each dimension. Slow evaporation of a saturated solution is a common starting method.[25][27]

-

Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane) to near saturation.

-

Filter the solution to remove any particulates.

-

Cover the container loosely (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed over several days to weeks.

-

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is cooled (typically to ~100 K) and rotated in a monochromatic X-ray beam.[28]

-

Structure Solution and Refinement: The resulting diffraction pattern is processed to determine the unit cell dimensions and symmetry. The phase problem is solved to generate an initial electron density map, from which a molecular model is built and refined to yield the final, high-resolution crystal structure.[24]

Synthesis Outline

The synthesis of 8-hydroxyquinoline derivatives can often be achieved through established named reactions for heterocyclic chemistry. The Gould-Jacobs reaction is a common and effective approach.

Caption: A representative synthetic workflow via the Gould-Jacobs reaction.

This multi-step process involves the initial condensation of a substituted aniline (2-fluoroaniline) with a malonic ester derivative, followed by a high-temperature thermal cyclization to form the quinoline ring system. The final step involves hydrolysis and decarboxylation to yield the target molecule.[29][30]

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Hazard Classification: Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1).

-

Signal Word: Danger.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat. Use a dust mask or work in a well-ventilated area to avoid inhalation of the powder.

-

Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound is noted to be sensitive to heat, light, and moisture.

Conclusion

This compound is a compound with a rich physicochemical profile that makes it a compelling candidate for further investigation in drug discovery and materials science. Its properties of lipophilicity, ionization, and solid-state structure are not merely data points but are critical determinants of its function. By employing the robust experimental protocols detailed in this guide, researchers can reliably characterize this molecule and its future derivatives, enabling a more rational, data-driven approach to innovation. The interplay between these properties is complex, and a thorough understanding, grounded in sound experimental practice, is essential for unlocking the full potential of this versatile scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. ossila.com [ossila.com]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. fiveable.me [fiveable.me]

- 6. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. scbt.com [scbt.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. hrcak.srce.hr [hrcak.srce.hr]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 25. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 26. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 27. How To [chem.rochester.edu]

- 28. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 29. rroij.com [rroij.com]

- 30. mdpi.com [mdpi.com]

CAS 63010-71-9 chemical structure and properties

An In-Depth Technical Guide to BIX-01294: A Selective G9a/GLP Histone Methyltransferase Inhibitor

A Note on Chemical Identification: The compound detailed in this guide, BIX-01294, is a widely studied epigenetic modifier. It is crucial to note that while this guide addresses the molecule commonly known in research and drug development contexts, the provided CAS Number 63010-71-9 is officially assigned to a different molecule, 8-Fluoroquinolin-4-ol[1][2][3]. BIX-01294 is correctly identified by CAS numbers such as 935693-62-2 (for the free base) and 1392399-03-9 (for the trihydrochloride salt)[4][5][6]. This guide will focus on BIX-01294 due to its extensive application in the requested fields of research.

Introduction

In the dynamic field of epigenetics, small molecule inhibitors that target chromatin-modifying enzymes are invaluable tools for dissecting cellular processes and developing novel therapeutic strategies. BIX-01294 has emerged as a key chemical probe, recognized for its selective inhibition of the G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1) histone methyltransferases[7][8]. These enzymes play a critical role in gene silencing by catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks strongly associated with transcriptional repression. This guide provides a comprehensive overview of BIX-01294, detailing its chemical properties, mechanism of action, biological effects, and practical protocols for its use in a research setting.

Chemical Structure and Properties

BIX-01294 is a quinazoline derivative with a complex structure that facilitates its specific interaction with the G9a/GLP active site[7][9]. Its properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-phenylpiperidin-4-yl)quinazolin-4-amine | [5] |

| Molecular Formula | C₂₈H₃₈N₆O₂ (free base) | [4] |

| Molecular Weight | 490.64 g/mol (free base) | [4] |

| CAS Number | 935693-62-2 (free base) | [4][5] |

| Appearance | Yellow solid | [4] |

| Solubility | Soluble in DMSO (up to 171.55 mM) and water (trihydrochloride salt, up to 100 mM) | [4] |

| Storage | Store powder at -20°C for up to 3 years; store solutions in solvent at -80°C for up to 1 year | [4] |

Mechanism of Action: Selective Inhibition of G9a/GLP

BIX-01294 exerts its biological effects through the reversible and selective inhibition of G9a and GLP histone methyltransferases. Structural and biochemical studies have elucidated its mechanism.

Competitive Inhibition at the Peptide-Binding Groove: Unlike many methyltransferase inhibitors that compete with the cofactor S-adenosyl-L-methionine (SAM), BIX-01294 acts as an uncompetitive inhibitor with respect to SAM[6]. Instead, it occupies the substrate peptide-binding groove of the enzyme's SET domain[8][9]. Crystal structure analysis reveals that BIX-01294 binds where the histone H3 tail, specifically the residues N-terminal to the target lysine, would normally dock[9]. This steric hindrance prevents the enzyme from engaging with its histone substrate, thereby blocking the transfer of a methyl group and preventing the formation of H3K9me1 and H3K9me2.

Selectivity Profile: BIX-01294 exhibits high selectivity for G9a and GLP. In cell-free assays, it demonstrates IC₅₀ values of approximately 1.7-2.7 μM for G9a and 0.7-0.9 μM for GLP[6][7][8]. Importantly, it shows minimal to no activity against a panel of other histone methyltransferases, including SUV39H1, PRMT1, and ESET, at concentrations up to 37 μM[6]. This specificity makes BIX-01294 a valuable tool for probing the specific functions of G9a and GLP in cellular contexts. However, some studies note that at the low micromolar concentrations required for cellular effects, off-target activities cannot be entirely ruled out[10].

References

- 1. CAS 63010-71-9: 8-fluoroquinolin-4-ol | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 8-Fluoroquinolin-4-ol [myskinrecipes.com]

- 4. BIX-01294 | Autophagy | Histone Methyltransferase | TargetMol [targetmol.com]

- 5. Bix 01294 | C27H36N6O2 | CID 124219522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. stemcell.com [stemcell.com]

- 9. stemcell.com [stemcell.com]

- 10. Probe BIX-01294 | Chemical Probes Portal [chemicalprobes.org]

The Multifaceted Biological Activities of Fluorinated Quinoline Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Synergy of Quinoline and Fluorine in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its rigid, planar structure allows for effective interaction with various biological targets, including enzymes and receptors. When this versatile scaffold is augmented with fluorine atoms, a unique and often synergistic enhancement of its pharmacological profile is observed.

Fluorine, the most electronegative element, possesses a small van der Waals radius similar to hydrogen. Its introduction into a molecule can profoundly alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, without significantly increasing steric bulk.[3][4] Strategic fluorination can block sites of metabolic oxidation, increasing the compound's half-life, and can modulate the acidity or basicity of nearby functional groups, thereby influencing target-binding interactions.[3] This guide provides an in-depth exploration of the diverse biological activities of fluorinated quinoline analogs, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective properties, underpinned by mechanistic insights and validated experimental protocols.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Fluorinated quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting potent activity against a range of cancer cell lines.[5][6] Their mechanisms of action are diverse, often involving the inhibition of key enzymes essential for cell division and the induction of programmed cell death (apoptosis).

Mechanism of Action: Topoisomerase Inhibition and Apoptosis Induction

A primary mechanism by which many fluorinated quinolines exert their anticancer effects is through the inhibition of topoisomerases, particularly topoisomerase II.[5][7] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the transient DNA-enzyme complex, these compounds lead to the accumulation of double-strand DNA breaks, which, if not repaired, trigger the apoptotic cascade.[8]

Furthermore, certain fluorinated quinoline analogs have been shown to induce apoptosis through pathways independent of topoisomerase inhibition. For instance, compound 10g (7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine) was found to trigger p53/Bax-dependent apoptosis in colorectal cancer cells by activating p53 transcriptional activity.

Caption: Anticancer mechanisms of fluorinated quinolines.

Structure-Activity Relationship (SAR)

The anticancer potency of fluorinated quinolines is highly dependent on the substitution pattern:

-

Position 1: Substitution at the N-1 position with a cyclopropyl group often enhances antiproliferative activity and favors interference with topoisomerase II over bacterial gyrase.[7]

-

Position 6: The presence of a fluorine atom at C-6 is a common feature in many active compounds, contributing to increased activity against mammalian topoisomerase II.[7]

-

Position 7: Bulky alkoxy substituents, such as a 4-fluorobenzyloxy group, have been shown to be beneficial for antiproliferative activity.

-

Fluorine Position: In a series of novel analogs tested against triple-negative breast cancer (TNBC) cells, meta,para-disubstitution with fluorine on a phenyl ring attached to the quinoline scaffold resulted in a two-fold improvement in potency compared to single substitutions.[3] Interestingly, introducing fluorine via a -CF3 group was significantly less potent than direct fluorine attachment.[3]

Quantitative Data Summary

| Compound ID | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |

| 6a | MDA-MB-468 (TNBC) | ~5.0 | 3'-Fluoro substitution | [3] |

| 6b | MDA-MB-468 (TNBC) | ~5.0 | 4'-Fluoro substitution | [3] |

| 6d | MDA-MB-468 (TNBC) | ~2.5 | 3',4'-Difluoro substitution | [3] |

| 10g | Various Human Tumor Lines | < 1.0 | 7-(4-fluorobenzyloxy) group |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity.[9][10][11]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-468) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[12]

-

Compound Treatment: Prepare serial dilutions of the fluorinated quinoline analogs in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of approximately 0.5 mg/mL.[10][13]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan.[11]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[9]

-

Absorbance Measurement: Gently mix the solution to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: A Legacy of DNA Synthesis Inhibition

The most well-known application of fluorinated quinolines is in the realm of antibacterial agents, commonly known as fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin).[14][15] They are broad-spectrum bactericidal agents effective against both Gram-positive and Gram-negative bacteria.[16]

Mechanism of Action: Dual Targeting of Bacterial Topoisomerases

Fluoroquinolones directly inhibit bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[8][9]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for initiating DNA replication and transcription.[9]

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating (separating) interlinked daughter chromosomes following DNA replication, allowing for proper cell division.[9]

Fluoroquinolones bind to and stabilize the enzyme-DNA complex, which blocks the movement of the replication fork and leads to the generation of lethal double-strand DNA breaks.[17] The primary target often differs between bacterial types; DNA gyrase is typically the primary target in Gram-negative bacteria, while topoisomerase IV is the primary target in many Gram-positive bacteria.[9][18]

Caption: Dual-targeting antimicrobial mechanism of fluoroquinolones.

Structure-Activity Relationship (SAR)

The antibacterial efficacy of fluoroquinolones is dictated by specific structural features:

-

Core Structure: The 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety is essential for activity.[15]

-

Position 6: A fluorine atom at this position dramatically increases antibacterial potency and broadens the spectrum of activity.[15][19]

-

Position 7: A piperazine ring (or similar nitrogen-containing heterocycle) at C-7 is crucial for potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[19]

-

Position 8: A C8-methoxy group can enhance lethality and reduce the likelihood of resistance development by requiring mutations in both target enzymes for resistance to emerge.[20]

Quantitative Data Summary

| Compound | Organism | MIC Range (µg/mL) | Generation | Reference |

| Ciprofloxacin | P. aeruginosa | <0.015 - >32 | Second | [16] |

| Levofloxacin | S. pneumoniae | 0.5 - 2 | Third | [16] |

| Moxifloxacin | Gram-positives & Anaerobes | Generally more potent than Cipro/Levo | Fourth | [11] |

| Norfloxacin | E. coli | Varies widely by study | First | [11] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized assay to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18][21]

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth (turbidity) occurs.

Step-by-Step Methodology:

-

Inoculum Preparation: Select 3-5 colonies of the test bacterium from a fresh agar plate and suspend them in a sterile broth (e.g., Mueller-Hinton Broth - MHB). Incubate until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[21] Dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.[18]

-

Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the fluorinated quinoline compound in cation-adjusted MHB.[21] A typical final volume in each well is 100 µL.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).[18]

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[21]

-

Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a plate reader to measure absorbance.

Antiviral Activity: Inhibiting Viral Replication

While less explored than their antibacterial properties, certain fluorinated quinoline analogs have demonstrated promising antiviral activity against a range of viruses, including HIV, Dengue virus, and coronaviruses.[13][22][23]

Mechanism of Action

The antiviral mechanisms are more varied and virus-specific than the antibacterial actions.

-

HIV: Some quinolone derivatives inhibit HIV-1 replication by interfering with the Tat-TAR (Trans-Activator of Transcription - Tat-responsive element) interaction, which is crucial for viral gene expression.[13][24]

-

Dengue Virus (DENV): Active compounds have been shown to impair the accumulation of the viral envelope glycoprotein, potentially by acting at the early stages of infection.[23]

-

Enterovirus: Certain derivatives act by inhibiting the viral 2C helicase protein, which is essential for viral RNA synthesis and replication.[25]

Structure-Activity Relationship (SAR)

-

Shifting from antibacterial to antiviral activity can be achieved by structural modifications. For instance, introducing an aryl group at the piperazine moiety of a fluoroquinolone can confer specific anti-HIV activity.[13][24]

-

Substitution of the fluorine at position 6 with an amine group has been shown to improve activity and selectivity against HIV-1.[13]

-

The presence of trifluoromethyl groups on the quinoline scaffold is a feature in several compounds with activity against Zika virus.[26]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[5][27]

Principle: The assay measures the ability of a compound to reduce the number of plaques (localized areas of cell death) formed in a monolayer of host cells infected with the virus.[24]

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 cells for SARS-CoV-2) in 6-well or 24-well plates.[28]

-

Virus-Compound Incubation: Prepare serial dilutions of the fluorinated quinoline compound. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the cell monolayers and inoculate them with the virus-compound mixtures. Allow the virus to adsorb to the cells for 1 hour.[28]

-

Overlay: After adsorption, remove the inoculum and add a semi-solid overlay medium (e.g., containing carboxymethyl cellulose or agarose). This restricts the spread of progeny virus, ensuring that only localized plaques are formed. The overlay should also contain the respective concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaques to develop (this can range from 2 to 10 days depending on the virus).

-

Plaque Visualization: Remove the overlay. Fix the cells with a solution like 10% formalin and then stain with a dye such as crystal violet.[24] Viable cells will stain, while the plaques will appear as clear, unstained zones.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 value (the concentration that reduces the plaque number by 50%).

Neuroprotective Effects: A Frontier in Neurological Drug Discovery

Emerging research indicates that quinoline derivatives, including fluorinated analogs, possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[29][30][31]

Mechanism of Action

The neuroprotective mechanisms of quinoline derivatives are often multifaceted:

-

Antioxidant Activity: Many quinoline compounds can scavenge reactive oxygen species (ROS), reducing the oxidative stress that is a key pathological factor in many neurodegenerative diseases.[29][32]

-

Enzyme Inhibition: Certain derivatives are predicted to act as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[30] AChE inhibition is a primary strategy for treating Alzheimer's disease, while MAO-B inhibition is used for Parkinson's disease.

-

Activation of Protective Pathways: Some quinones and related compounds can activate the Keap1/Nrf2 pathway, which upregulates the expression of antioxidant and detoxifying enzymes, conferring cytoprotection.[33]

Experimental Protocol: Evaluating Neuroprotection in Cell Culture

A common initial step is to assess a compound's ability to protect neuronal cells from a toxic insult in vitro.[12][34]

Principle: Neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons) are pre-treated with the test compound and then exposed to a neurotoxin. The neuroprotective effect is quantified by measuring the resulting cell viability.[12]

Step-by-Step Methodology:

-

Cell Culture: Plate neuronal cells in a 96-well plate and allow them to differentiate or adhere.

-

Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the fluorinated quinoline analog for a set period (e.g., 24 hours).[12]

-

Induction of Neurotoxicity: Introduce a relevant neurotoxic agent. The choice of toxin depends on the disease being modeled. Examples include:

-

Co-incubation: Incubate the cells with both the test compound and the neurotoxin for an additional 24-48 hours.

-

Assessment of Cell Viability: Use an appropriate assay, such as the MTT assay described previously, to quantify the number of surviving cells.

-

Data Analysis: Compare the viability of cells treated with the compound and the toxin to cells treated with the toxin alone. A significant increase in viability indicates a neuroprotective effect.

Synthesis of Fluorinated Quinoline Analogs: A General Approach

The synthesis of fluorinated quinolines often involves classical cyclization reactions using fluorinated anilines as starting materials. A common and versatile method is the Conrad-Limpach or Combes synthesis, followed by functionalization.

Caption: General workflow for synthesis and evaluation.

A representative synthetic scheme involves the reaction of a substituted 2-amino-benzoic acid with triphosgene to form an isatoic anhydride, which is then reacted with an active methylene compound like ethyl acetoacetate to form the core quinoline ring.[3] Further modifications, such as Suzuki-Miyaura cross-coupling reactions, can be used to introduce various aryl or heteroaryl substituents.[3]

Example Synthetic Step (Suzuki Coupling): To a solution of a bromo-substituted fluorinated quinoline intermediate (1.0 equiv) in a solvent mixture like DMF:H₂O, add the desired boronic acid (1.2 equiv), a base such as Na₂CO₃ (3.0 equiv), and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (0.02 equiv).[3] The reaction mixture is then heated (e.g., at 80°C) for several hours until completion, followed by standard aqueous workup and purification by column chromatography.[3]

Conclusion and Future Outlook

Fluorinated quinoline analogs represent a remarkably versatile and enduring scaffold in drug discovery. Their proven efficacy as antimicrobial and anticancer agents, coupled with emerging potential in antiviral and neuroprotective applications, ensures their continued relevance. The strategic incorporation of fluorine provides a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds. Future research will likely focus on developing novel analogs with enhanced target specificity, reduced off-target toxicity, and the ability to overcome existing drug resistance mechanisms. The integration of computational modeling with high-throughput screening of these compounds against diverse biological targets will undoubtedly accelerate the discovery of next-generation quinoline-based therapeutics.

References

- 1. Synthetic and medicinal perspective of quinolines as antiviral agents: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ibtbioservices.com [ibtbioservices.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchhub.com [researchhub.com]

- 13. clyte.tech [clyte.tech]

- 14. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 16. researchgate.net [researchgate.net]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. preprints.org [preprints.org]

- 19. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. protocols.io [protocols.io]

- 22. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 27. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Quinones as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 8-Fluoro-4-hydroxyquinoline: A Technical Guide to Structural Elucidation

Introduction to 8-Fluoro-4-hydroxyquinoline

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a core structure in numerous biologically active compounds, and the introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity. The 4-hydroxyquinoline moiety exists in a tautomeric equilibrium with its 4-quinolone form, a feature that is crucial for understanding its chemical reactivity and spectroscopic behavior.

Accurate structural characterization is the bedrock of all chemical and biological studies. Spectroscopic analysis provides a detailed picture of the molecular structure, confirming the identity and purity of a synthesized compound. This guide will walk through the expected outcomes of the most common and powerful spectroscopic techniques in the chemist's arsenal: NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: Acquiring NMR Spectra

A standard protocol for preparing a sample of a quinoline derivative for NMR analysis is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for hydroxyquinolines as it can solubilize polar compounds and allows for the observation of exchangeable protons (OH and NH).

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Acquire a standard ¹H NMR spectrum, followed by a ¹³C NMR spectrum.

-

For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

¹H NMR Spectroscopy: Predicted Spectrum

The ¹H NMR spectrum of this compound is expected to display distinct signals for each of its aromatic protons. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorine atom. The presence of the keto-enol tautomerism will also affect the spectrum, particularly the signals of the protons on the pyridinone ring.

Tautomerism in 4-Hydroxyquinolines

It is well-established that 4-hydroxyquinolines exist in equilibrium with their 4(1H)-quinolone tautomer. In solution, the position of this equilibrium is influenced by the solvent. The keto form is often favored in many solvents.[1] This is important as the protonation state and hybridization of the atoms in the heterocyclic ring change between the two forms, which directly impacts the NMR chemical shifts.

Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |

| H-2 | ~8.0-8.2 | d | J ≈ 6.0 | Downfield shift due to proximity to the nitrogen atom. |

| H-3 | ~6.0-6.2 | d | J ≈ 6.0 | Upfield shift due to the influence of the adjacent hydroxyl/keto group. |

| H-5 | ~7.6-7.8 | dd | J(H5-H6) ≈ 8.0, J(H5-H7) ≈ 1.5 | Typical aromatic proton in a quinoline system. |

| H-6 | ~7.2-7.4 | t | J(H6-H5) ≈ 8.0, J(H6-H7) ≈ 8.0 | Typical aromatic proton, shows coupling to two adjacent protons. |

| H-7 | ~7.0-7.2 | dd | J(H7-H6) ≈ 8.0, J(H7-F) ≈ 9.0 | Upfield shift and splitting due to coupling with the adjacent fluorine atom. |

| OH/NH | ~11.0-12.0 | br s | - | Broad singlet, characteristic of an exchangeable proton of a hydroxyl or amide group. |

Note: These are predicted values and may vary depending on the solvent and concentration.

References

8-Fluoro-4-hydroxyquinoline: A Technical Guide to its Therapeutic Potential

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide delves into the specific potential of 8-Fluoro-4-hydroxyquinoline, a derivative poised for significant interest in drug development. While direct extensive research on this specific molecule is emerging, this document synthesizes data from closely related analogues—8-hydroxyquinolines, 4-hydroxyquinolines, and other fluorinated quinolines—to build a robust, scientifically-grounded prospectus of its therapeutic applications. We will explore the anticipated impact of its unique structural features: the metal-chelating 4-hydroxyl group and the potency-enhancing 8-fluoro substitution. This guide will cover its theoretical mechanism of action, potential applications in oncology, infectious diseases, and neurodegenerative disorders, and provide exemplary protocols for its investigation.

Introduction: The Quinoline Scaffold and the Promise of this compound

Quinoline and its derivatives are heterocyclic aromatic compounds that have demonstrated a vast range of pharmacological activities.[1] Their presence in notable drugs, from the antimalarial chloroquine to modern fluoroquinolone antibiotics, underscores the versatility of this structural motif. The therapeutic efficacy of quinoline derivatives is often attributed to their ability to intercalate with DNA, inhibit key enzymes, and chelate metal ions crucial for pathological processes.[2]

This compound incorporates two critical functional groups that are expected to synergistically enhance its therapeutic profile:

-

The 4-hydroxyquinoline moiety: This group is known to be a privileged scaffold in its own right, with derivatives exhibiting significant anticancer and antimicrobial properties.[3][4] The hydroxyl group can participate in hydrogen bonding and, crucially, in the chelation of metal ions.

-

The 8-fluoro substitution: The incorporation of a fluorine atom can profoundly and beneficially alter the physicochemical properties of a drug candidate.[5] Fluorine's high electronegativity can modulate the acidity of nearby protons, influence molecular conformation, and form strong bonds with target proteins.[6] Furthermore, it can enhance metabolic stability by blocking sites susceptible to oxidative degradation by cytochrome P450 enzymes, potentially leading to a longer in-vivo half-life.[5]

This guide will, therefore, explore the therapeutic landscape of this compound by extrapolating from the established bioactivities of its constituent pharmacophores.

Anticipated Therapeutic Applications and Mechanisms of Action

Based on the extensive literature on related compounds, this compound is predicted to have significant potential in three primary therapeutic areas: oncology, infectious diseases, and neurodegeneration.

Anticancer Potential

Quinolines, and specifically 8-hydroxyquinolines, have shown promise as anticancer agents through various mechanisms.[2][7] The anticancer effect of many 8-hydroxyquinoline derivatives is linked to their ability to chelate copper and zinc ions.[8]

Mechanism of Action: The proposed mechanism involves the formation of metal complexes that can induce oxidative stress within cancer cells, leading to apoptosis. The chelation of essential metal ions can also disrupt the function of metalloenzymes that are critical for tumor growth and proliferation.[7]

Logical Workflow: Investigating Anticancer Activity

Caption: Workflow for evaluating the anticancer potential of this compound.

Quantitative Data for Related Compounds:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Novel Fluorinated Quinoline (6a) | MDA-MB-468 (TNBC) | 4.0 | [6] |

| Novel Fluorinated Quinoline (6b) | MDA-MB-468 (TNBC) | 5.0 | [6] |

| 8-Hydroxyquinoline-2-carbaldehyde | Hep3B | ~17.4 (6.25 µg/mL) | [9] |

| V(IV)O-8-HQ Hydrazone Complex | A375 (Melanoma) | <10 | [7] |

Antimicrobial Activity

The 8-hydroxyquinoline scaffold is a well-established antimicrobial agent.[2] Its derivatives have shown activity against a broad spectrum of bacteria and fungi. The introduction of a fluorine atom, as seen in the highly successful fluoroquinolone antibiotics, is a proven strategy for enhancing antibacterial potency.[1]

Mechanism of Action: The primary antimicrobial mechanism of 8-hydroxyquinolines is believed to be their ability to chelate trace metal ions that are essential for microbial growth and enzymatic function.[10] This chelation can disrupt the microbial cell membrane and inhibit key metabolic pathways. For bacteria, this can also involve the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.

Signaling Pathway: Postulated Antimicrobial Mechanism

Caption: Proposed mechanism of antimicrobial action for this compound.

Quantitative Data for Related Compounds:

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 8-Hydroxyquinoline Derivative (PH176) | MRSA (MIC50) | 16 | [11] |

| 8-Hydroxyquinoline Derivative (PH176) | MRSA (MIC90) | 32 | [11] |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin | Drug-resistant strains | 4-16 | [2] |

| Novel 8-HQ Derivative (5) | V. parahaemolyticus, S. aureus | 10⁻⁶ | [12] |

Neuroprotective Applications

Metal ion dyshomeostasis is a key factor in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[8] The accumulation of metal ions like copper, zinc, and iron can promote the aggregation of amyloid-beta plaques and induce oxidative stress, leading to neuronal damage.[13] 8-Hydroxyquinolines, as potent metal chelators, have been investigated for their ability to restore metal homeostasis in the brain.[8][13]

Mechanism of Action: this compound, with its lipophilic character enhanced by the fluorine atom, is expected to cross the blood-brain barrier. Once in the central nervous system, it can chelate excess metal ions, thereby preventing the formation of toxic protein aggregates and reducing oxidative stress.[13] Additionally, some quinoline derivatives have shown inhibitory activity against enzymes like monoamine oxidase B (MAO-B) and cholinesterases, which are also implicated in neurodegenerative processes.[14]

Experimental Protocols

Synthesis of this compound

While several synthetic routes to quinolines exist, the Gould-Jacobs reaction is a common and effective method for producing 4-hydroxyquinolines.

Exemplary Protocol (adapted from standard methodologies):

-

Step 1: Condensation: React 2-fluoroaniline with diethyl 2-(ethoxymethylene)malonate. This is typically done by heating the reactants, either neat or in a high-boiling point solvent like diphenyl ether.

-

Step 2: Cyclization: The intermediate anilinomethylenemalonate is then cyclized at a higher temperature (e.g., ~250°C in diphenyl ether). The thermal cyclization proceeds via an electrophilic aromatic substitution mechanism.

-

Step 3: Saponification and Decarboxylation: The resulting ester is saponified using a base (e.g., NaOH) to form the sodium salt of the carboxylic acid.

-

Step 4: Acidification: Acidification of the reaction mixture (e.g., with HCl) leads to the decarboxylation of the 3-carboxy group, yielding the final product, this compound.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Note: This is a generalized protocol. Reaction conditions, including temperature, time, and solvents, must be optimized for this specific substrate.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Incubation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The unique combination of a 4-hydroxyquinoline core and an 8-fluoro substituent makes this compound a highly promising scaffold for therapeutic development. Based on robust evidence from analogous compounds, it is strongly positioned as a candidate for anticancer, antimicrobial, and neuroprotective applications. The fluorine atom is anticipated to enhance potency, metabolic stability, and bioavailability, overcoming some limitations of earlier-generation quinoline drugs.[5][6]

Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic in vitro and in vivo screening to validate these predicted activities. Elucidating its precise mechanisms of action, particularly its interactions with metalloenzymes and its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, will be critical for its progression as a viable drug candidate.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rroij.com [rroij.com]

- 14. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of 8-Fluoro-4-hydroxyquinoline in Complex Molecule Synthesis: A Technical Guide

Introduction: Unveiling the Potential of a Fluorinated Scaffold

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design and materials science innovation. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks highly sought after. Among these, 8-fluoro-4-hydroxyquinoline stands out as a versatile and reactive intermediate. Its quinoline core is a prevalent motif in a myriad of biologically active compounds, while the fluorine substituent at the 8-position and the hydroxyl group at the 4-position provide orthogonal handles for a diverse array of chemical transformations. This guide provides an in-depth exploration of this compound as a pivotal building block, offering field-proven insights into its synthesis, reactivity, and application in the synthesis of high-value molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization. This compound is a stable, solid compound with a high melting point, indicative of its planar, aromatic structure and potential for strong intermolecular interactions.

| Property | Value | Source |

| CAS Number | 63010-71-9 | |

| Molecular Formula | C₉H₆FNO | |

| Molecular Weight | 163.15 g/mol | |

| Appearance | Powder | - |

| Melting Point | 278-282 °C | - |

| Solubility | Soluble in many organic solvents | - |

Core Synthesis: A Robust Pathway to the this compound Scaffold

The most reliable and widely employed method for the synthesis of the 4-hydroxyquinoline core is the Gould-Jacobs reaction. This powerful cyclization strategy provides a direct route to the desired heterocyclic system from readily available starting materials. The synthesis of this compound can be systematically approached in a three-stage process.

Stage 1: Gould-Jacobs Reaction for Quinolone Ring Formation

The initial and most critical stage involves the condensation of 2-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) followed by a thermal cyclization to construct the quinoline ring.

Caption: Workflow for the Gould-Jacobs reaction to form the quinoline core.

Experimental Protocol: Synthesis of Ethyl this compound-3-carboxylate

-

Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture with stirring at 100-110 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of 2-fluoroaniline.

-

Cyclization: The resulting enamine intermediate is added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A or diphenyl ether, at approximately 250 °C.

-

Maintain the temperature for 15-30 minutes to effect cyclization.

-

Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the product.

-

Collect the solid by filtration, wash with the hydrocarbon solvent, and dry under vacuum to yield ethyl this compound-3-carboxylate.

Stage 2 & 3: Hydrolysis and Decarboxylation

The ethyl ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently decarboxylated to afford the final this compound.

Caption: Final steps to produce this compound.

Experimental Protocol: Synthesis of this compound

-

Hydrolysis: Suspend ethyl this compound-3-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Heat the mixture to reflux until the solid has completely dissolved and the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry.

-

Decarboxylation: Heat the this compound-3-carboxylic acid in a high-boiling point solvent (e.g., Dowtherm A) to its melting point until gas evolution ceases.

-

Cool the mixture, dilute with a hydrocarbon solvent, and collect the precipitated this compound by filtration.

Chemical Reactivity and Derivatization Strategies

The utility of this compound as a building block stems from its distinct reactive sites, which allow for selective functionalization.

Reactivity at the 4-Hydroxyl Group: O-Alkylation and O-Acylation

The phenolic hydroxyl group is a versatile handle for introducing a variety of substituents via O-alkylation and O-acylation reactions. These transformations are typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide.

Experimental Protocol: General Procedure for O-Alkylation

-

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a suitable base (e.g., K₂CO₃, NaH; 1.2-1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation.

-

Add the desired alkylating agent (e.g., an alkyl halide or tosylate; 1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Electrophilic Aromatic Substitution: Directing Effects and Regioselectivity

The quinoline ring is susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction on the this compound scaffold is governed by the interplay of the directing effects of the substituents. The hydroxyl group at the 4-position is a strongly activating, ortho-, para-director. The fluorine atom at the 8-position is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho-, para-director due to resonance effects. Theoretical studies on the electrophilic substitution of 8-hydroxyquinoline suggest that the positions most susceptible to attack are C5 and C7. The presence of the fluorine at C8 is expected to further influence this selectivity.

Caption: Regioselectivity in electrophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

For further elaboration of the quinoline scaffold, halogenated derivatives of this compound can be prepared and subsequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl and heteroaryl moieties, significantly expanding the accessible chemical space.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of a Halo-8-fluoro-4-alkoxyquinoline

-

In a reaction vessel, combine the halo-8-fluoro-4-alkoxyquinoline (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Heat the reaction mixture with stirring at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Applications in the Synthesis of Functional Molecules

The strategic use of this compound as a building block has led to the development of a wide range of functional molecules, particularly in the fields of medicinal chemistry and materials science.

Medicinal Chemistry: A Scaffold for Anticancer Agents

The quinoline core is a well-established pharmacophore in numerous anticancer agents. The this compound scaffold has been utilized to synthesize a variety of compounds with potent antiproliferative activity. The fluorine atom can enhance membrane permeability and metabolic stability, while the 4-position offers a site for attaching various side chains to modulate activity and selectivity.

| Derivative Class | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Ciprofloxacin Amide Conjugates | Apoptosis Induction | PC3 (Prostate) | 7.7 - 15.3 | [2] |

| Ciprofloxacin Amide Conjugates | Apoptosis Induction | SW480 (Colon) | 20.1 - 35.7 | [2] |

| 8-Hydroxyquinoline Hydrazone Copper(II) Complexes | Not specified | A-375 (Melanoma) | 2.7 - 6.5 | [3] |

| 8-Hydroxyquinoline Hydrazone Copper(II) Complexes | Not specified | A-549 (Lung) | 4.2 | [3] |

| Substituted Styrylquinolines | Not specified | HCT 116 (Colon) | 2.61 - 25.00 | [4] |

Materials Science: Building Blocks for Organic Light-Emitting Diodes (OLEDs)

8-Hydroxyquinoline and its derivatives are renowned for their use as ligands in metal complexes that serve as emissive and electron-transporting layers in OLEDs. The introduction of a fluorine atom can modulate the electronic properties of the resulting metal complexes, influencing their emission color, quantum efficiency, and stability. While specific data for this compound in OLEDs is emerging, the broader class of fluorinated 8-hydroxyquinolines has shown significant promise.[5]

Fluorescent Probes for Biological Imaging

The inherent fluorescence of the quinoline ring system, coupled with its metal-chelating ability, makes 8-hydroxyquinoline derivatives excellent candidates for the development of fluorescent sensors for biologically important metal ions.[6][7][8] The fluorine substituent can fine-tune the photophysical properties of these probes.

Conclusion: A Versatile and Indispensable Building Block

This compound has firmly established itself as a valuable and versatile building block in organic synthesis. Its robust and scalable synthesis via the Gould-Jacobs reaction, coupled with its multiple, selectively addressable reactive sites, provides a powerful platform for the construction of complex molecular architectures. The strategic incorporation of this fluorinated scaffold has demonstrated significant potential in the development of novel anticancer agents, advanced materials for optoelectronic applications, and sensitive fluorescent probes. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of this compound as a key synthetic intermediate is poised to expand even further.

References

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dr.ichemc.ac.lk [dr.ichemc.ac.lk]

The Legacy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 8-Hydroxyquinoline Derivatives

Abstract

8-Hydroxyquinoline (8-HQ), a seemingly simple bicyclic aromatic compound, has carved a remarkable trajectory in the annals of chemical and biomedical sciences. From its first synthesis in the late 19th century, it has evolved from a laboratory curiosity into a "privileged scaffold" in medicinal chemistry. The unique electronic configuration and the strategic placement of its hydroxyl and nitrogen moieties bestow upon it a profound ability to chelate metal ions, a property that has been the cornerstone of its diverse biological activities. This technical guide provides a comprehensive exploration of the discovery, history, and scientific evolution of 8-hydroxyquinoline and its derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational synthetic methodologies, elucidates the mechanisms underpinning its multifaceted therapeutic potential, and presents detailed experimental protocols for its evaluation. Through a blend of historical context and contemporary scientific insights, we aim to provide a definitive resource on this enduringly significant class of compounds.

The Genesis of a Scaffold: Discovery and Early Investigations

The journey of 8-hydroxyquinoline began in 1880, when it was first synthesized by Hugo Weidel and his student Albert Cobenzl.[1] Their initial method involved the decarboxylation of "oxycinchoninic acid".[1] However, it was the seminal work of the Czech chemist Zdenko Hans Skraup in 1881 that correctly identified the molecular structure of 8-hydroxyquinoline, a pivotal achievement that laid the groundwork for all subsequent research.[1][2] Skraup's eponymous reaction, the Skraup synthesis, became a fundamental method for the preparation of quinolines and their derivatives.[2][3]

The early 20th century marked a significant turning point with the recognition of 8-hydroxyquinoline's potent metal-chelating properties in the 1920s.[1][4] This discovery was the key that unlocked its vast potential, initially in the realm of analytical chemistry where it was utilized for the gravimetric analysis and separation of metal ions.[5][6] The formation of insoluble, often colored, chelate complexes with a wide range of metal ions made it an invaluable reagent.[5]

A crucial intellectual leap in understanding the biological significance of 8-hydroxyquinoline came in the mid-20th century with the work of the Australian medicinal chemist Adrien Albert. He proposed the "chelation theory" to explain its potent antimicrobial activity.[1] Albert postulated that 8-hydroxyquinoline's ability to bind with essential metal ions was the primary mechanism behind its biological effects, either by depriving microorganisms of these vital cofactors or by forming toxic metal complexes within the cells.[1] This theory provided a rational framework for the design and development of new 8-hydroxyquinoline-based therapeutic agents.

Foundational Synthetic Methodologies

The versatility of the 8-hydroxyquinoline scaffold is, in part, due to the robustness of the synthetic methods available for its preparation and modification. The Skraup and Friedländer syntheses remain cornerstone methodologies for constructing the core quinoline ring system.

The Skraup Synthesis: A Classic Approach

The Skraup synthesis is a venerable and economically viable method for the preparation of quinolines.[1] It involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent, typically a strong acid like sulfuric acid.[1][3]

The reaction proceeds through several key steps:

-

Dehydration of Glycerol: Sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[1]

-